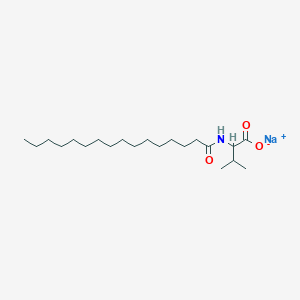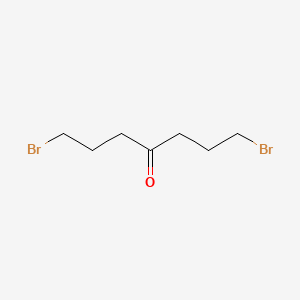
1-Aminoindan sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminoindan sulfate can be synthesized through several methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-aminoindan. The sulfate salt is then formed by reacting 1-aminoindan with sulfuric acid.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the resolution of racemic 1-aminoindan using chiral resolving agents like D-mandelic acid. The process includes heating the racemic mixture with the resolving agent in a solvent mixture of alcohol and water, followed by crystallization and separation to obtain the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminoindan sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Indanone, 1-indancarboxylic acid.
Reduction: Various substituted indanes and amines.
Substitution: N-substituted indanamines.
Applications De Recherche Scientifique
1-Aminoindan sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-aminoindan sulfate involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
1-Aminoindan sulfate can be compared with other similar compounds such as:
2-Aminoindan: Similar structure but with the amino group attached to the second carbon of the indane ring.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with a similar indane backbone but with additional hydrogenation.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner compared to its analogs
Propriétés
Formule moléculaire |
C9H13NO4S |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-1-amine;sulfuric acid |
InChI |
InChI=1S/C9H11N.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-4,9H,5-6,10H2;(H2,1,2,3,4) |
Clé InChI |
OTAFYGOGVVSKOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)







![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)
![17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12279480.png)

